![molecular formula C10H12N2S B5544361 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide
Overview
Description
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide belongs to a class of compounds known for their chemical versatility and potential applications in developing pharmaceuticals and materials. Research focuses on its synthesis, structural characterization, and the exploration of its chemical and physical properties to leverage its applications in various fields.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves interactions of N-aryl cyanothioacetamide derivatives with electrophilic reagents, leading to the formation of various target compounds, including pyridinethiones and carbothioamide derivatives, demonstrating the compound's synthetic accessibility and versatility (Salem et al., 2011).
Molecular Structure Analysis
Crystal structure determination studies, for instance, of similar compounds, provide insights into the molecular configuration, bond lengths, valency angles, and overall molecular geometry, contributing to a deeper understanding of the compound's structural characteristics (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Research on gold(III) complexes of related dihydropyrazole-1-carbothioamide derivatives reveals their cytotoxic effects against certain cell lines, suggesting the compound's potential in medicinal chemistry applications (Wang et al., 2011).
Physical Properties Analysis
The study of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a compound with structural similarities, through single crystal X-ray diffraction, revealed insights into its crystal system and intermolecular interactions, highlighting the importance of physical properties analysis in understanding the compound's behavior and potential applications (Kumara et al., 2017).
Chemical Properties Analysis
Synthetic approaches to derivatives of similar compounds as potent antimicrobial agents indicate the chemical reactivity and potential utility of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide in developing new therapeutic agents (Invention & Sambhaji, 2015).
Scientific Research Applications
Pharmaceutical and Medicinal Chemistry Research
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide is extensively utilized in pharmaceutical research. For instance, it serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome. This compound is vital due to its role in synthesizing drugs with various biological activities, including antiulcer and anticancer properties. Different synthetic methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are employed to prepare this compound, with the acrolein route being particularly effective, yielding up to 87.4% of the compound, indicating its promising development prospects in pharmaceutical chemistry (Fu Chun, 2007).
Antimicrobial Research
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Novel syntheses of 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamide, and chromeno[3,4-c]pyridines obtained through the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents have shown promising results in this area (M. Salem, H. Thabet, M. Ismail, Y. Ammar, 2011).
Chemical Synthesis and Structural Studies
Structural studies of various derivatives of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide have contributed significantly to the understanding of their molecular configurations and potential applications. For instance, the synthesis and crystal structure determination of compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have provided valuable insights into their molecular structures and potential utility in various fields (A. Moustafa, A. S. Girgis, 2007).
Catalytic and Synthetic Approaches
Research in catalytic and synthetic chemistry has also benefited from the study of 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide derivatives. Techniques like microwave-assisted synthesis have been employed to create novel 2-pyrazoline derivatives, which have been evaluated for antimicrobial properties, demonstrating the versatility and potential of these compounds in synthetic chemistry (R. Chawla, U. Sahoo, A. Arora, P. C. Sharma, Vijayaraj Radhakrishnan, 2010).
Future Directions
properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-9(10(11)13)8-4-2-3-7(8)5-12-6/h5H,2-4H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKLPXTNVAZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=C1C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.